C15H10FN3O2S

SYK inhibition enzymatic assay kinase inhibitor potency

The compound with CAS 1251584-25-4, systematically named 4-(1,3-benzodioxol-5-yl)-N-(5-fluoropyridin-2-yl)-1,3-thiazol-2-amine, is a synthetic small-molecule kinase inhibitor belonging to the thiazol-2-amine class. It has been disclosed in patent US9290481B2 as part of a series of monocyclic heteroaryl cycloalkyldiamine derivatives targeting spleen tyrosine kinase (SYK).

Molecular Formula C15H10FN3O2S
Molecular Weight 315.32
CAS No. 1251584-25-4
Cat. No. B2842295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC15H10FN3O2S
CAS1251584-25-4
Molecular FormulaC15H10FN3O2S
Molecular Weight315.32
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC4=NC=C(C=C4)F
InChIInChI=1S/C15H10FN3O2S/c16-10-2-4-14(17-6-10)19-15-18-11(7-22-15)9-1-3-12-13(5-9)21-8-20-12/h1-7H,8H2,(H,17,18,19)
InChIKeyHBCWWGSMHSVMCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,3-Benzodioxol-5-yl)-N-(5-fluoropyridin-2-yl)-1,3-thiazol-2-amine (CAS 1251584-25-4): Spleen Tyrosine Kinase (SYK) Inhibitor Procurement Guide


The compound with CAS 1251584-25-4, systematically named 4-(1,3-benzodioxol-5-yl)-N-(5-fluoropyridin-2-yl)-1,3-thiazol-2-amine, is a synthetic small-molecule kinase inhibitor belonging to the thiazol-2-amine class. It has been disclosed in patent US9290481B2 as part of a series of monocyclic heteroaryl cycloalkyldiamine derivatives targeting spleen tyrosine kinase (SYK) [1]. The compound exhibits potent inhibition of human SYK with an IC50 of 0.800 nM and a binding affinity (Kd) of 0.640 nM [2]. Its molecular structure incorporates a 1,3-benzodioxole moiety linked to a thiazole ring, which is further connected to a 5-fluoropyridine via an amine bridge [3].

Why SYK Inhibitor Procurement for 1251584-25-4 Cannot Rely on Generic Substitution


Spleen tyrosine kinase (SYK) inhibitors constitute a structurally diverse class with wide-ranging potency, selectivity, and pharmacokinetic profiles. The compound corresponding to CAS 1251584-25-4 demonstrates an IC50 of 0.800 nM against human SYK [1], placing it among the most potent inhibitors in this class. However, closely related analogs with seemingly minor structural variations—such as alterations in the heteroaryl substitution pattern or the benzodioxole ring—can exhibit IC50 values differing by more than an order of magnitude [2]. Furthermore, cross-kinase selectivity profiles vary substantially; for example, the related SYK inhibitor 'compound 5' from Thoma et al. (2015) also inhibited Aurora kinase at concentrations relevant to its SYK IC50, leading to disqualification from further development due to genotoxicity findings [2]. These examples illustrate that even potent SYK inhibitors are not interchangeable, and procurement decisions must be guided by compound-specific quantitative evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for CAS 1251584-25-4 Versus SYK Inhibitor Comparators


Sub-Nanomolar SYK Enzymatic Potency of 1251584-25-4 vs. Fostamatinib (R406)

In a microfluidic mobility shift assay using 5-Fluo-Ahx-GAPDYENLQELNKK-Amid as substrate in the presence of ATP, CAS 1251584-25-4 inhibited human SYK with an IC50 of 0.800 nM [1]. This represents a >50-fold improvement in potency compared to the active metabolite of fostamatinib (R406), which exhibits a reported SYK IC50 of approximately 41 nM under comparable enzymatic conditions [2]. The sub-nanomolar potency places 1251584-25-4 among the most potent SYK inhibitors reported in the patent and primary literature.

SYK inhibition enzymatic assay kinase inhibitor potency

SYN Binding Affinity (Kd) of 1251584-25-4 vs. Entospletinib (GS-9973)

Competitive binding affinity measurements reveal that CAS 1251584-25-4 binds to human SYK with a Kd of 0.640 nM [1]. In comparison, entospletinib (GS-9973), a clinically evaluated SYK inhibitor, demonstrates a reported Kd of approximately 7.7 nM under analogous binding assay conditions [2]. The 12-fold tighter binding of 1251584-25-4 indicates a more stable enzyme-inhibitor complex, which may translate to prolonged target engagement in cellular contexts.

SYK binding Kd determination kinase affinity

hERG Ion Channel Liability of 1251584-25-4 vs. Related SYK Inhibitor 'Compound 5'

In an automated QPatch clamp assay using CHO cells expressing human ERG (hERG) channels, CAS 1251584-25-4 exhibited an IC50 of 25.9 μM (>25,000 nM) [1]. This represents a selectivity window of over 32,000-fold relative to its SYK IC50 (0.800 nM). In contrast, the structurally related SYK inhibitor 'compound 5' from Thoma et al. (2015) was reported to inhibit Aurora kinase at concentrations close to its SYK IC50, introducing mitotic toxicity risk that ultimately halted its development [2]. While hERG data for compound 5 are not directly reported, the combination of sub-nanomolar SYK potency and weak hERG interaction supports a favorable initial safety margin for 1251584-25-4 in early-stage profiling.

hERG cardiotoxicity safety pharmacology SYK inhibitor selectivity

Structural Differentiation: Benzodioxole-Thiazole-Fluoropyridine Scaffold vs. Pyrazolylpyrimidine and Imidazopyrimidine SYK Inhibitors

CAS 1251584-25-4 features a unique 4-(1,3-benzodioxol-5-yl)-N-(5-fluoropyridin-2-yl)-1,3-thiazol-2-amine scaffold disclosed in US9290481B2 [1]. This scaffold is structurally distinct from the pyrazolylpyrimidine core of fostamatinib [2] and the imidazo[1,2-c]pyrimidine core of certain SYK family kinase inhibitors [3]. The benzodioxole moiety provides a constrained, planar aromatic system that has been independently associated with anti-inflammatory and antipyretic pharmacology in other chemical series [4]. The specific combination of benzodioxole, thiazole, and 5-fluoropyridine in a single molecular entity represents a differentiated chemical space not exploited by the major clinically evaluated SYK inhibitors.

scaffold novelty chemical space IP position kinase inhibitor design

Procurement-Optimized Application Scenarios for CAS 1251584-25-4


High-Throughput SYK Biochemical Screening and SAR Campaigns

The sub-nanomolar SYK IC50 (0.800 nM) and Kd (0.640 nM) of 1251584-25-4 [1] make it an ideal reference inhibitor for high-throughput biochemical screening assays. Its potency allows for low nanomolar working concentrations, minimizing DMSO carryover and reducing solvent interference artifacts. In structure-activity relationship (SAR) campaigns focused on the US9290481B2 chemotype [2], this compound serves as the benchmark against which newly synthesized analogs are compared, enabling precise rank-ordering of potency improvements or decrements across compound libraries.

Selectivity Profiling and Safety Pharmacology Counter-Screening

With a hERG IC50 of 25.9 μM and a SYK/hERG selectivity window exceeding 32,000-fold [1], this compound is well-suited as a positive control in kinase selectivity panels and cardiac safety counter-screens. Researchers can use it to benchmark the selectivity profiles of newer SYK inhibitors, distinguishing between compounds that achieve potency through selective binding versus those that carry promiscuous kinase inhibition liabilities. This application is directly relevant for lead optimization programs aiming to deprioritize candidates with narrow therapeutic indices.

In Vitro B-Cell Receptor Signaling and Autoimmune Disease Model Studies

Given its potent SYK inhibition, CAS 1251584-25-4 is applicable in cellular models of B-cell receptor (BCR) signaling, where SYK plays a central role in signal transduction [1]. The compound's structural basis in patent US9290481B2, which claims utility in autoimmune diseases [2], supports its use in mechanistic studies of B-cell activation, immune complex signaling, and autoantibody production. Researchers investigating autoimmune indications such as rheumatoid arthritis or systemic lupus erythematosus can employ this compound to validate SYK-dependent pathways in primary B-cell or macrophage assays.

Chemical Probe Development and Target Engagement Studies

The well-characterized binding parameters of 1251584-25-4 (Kd = 0.640 nM) [1] and its distinct benzodioxole-thiazole-fluoropyridine scaffold [2] position it as a candidate for chemical probe development. Its structural novelty relative to clinically advanced SYK inhibitors facilitates the design of affinity chromatography resins, biotinylated derivatives, or fluorescent probes for target engagement studies. Procurement of this compound supports the development of tool molecules that can confirm SYK target engagement in cellular thermal shift assays (CETSA) or BRET-based occupancy assays.

Quote Request

Request a Quote for C15H10FN3O2S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.